molecular formula C19H16N2O2 B3154603 Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate CAS No. 77995-07-4

Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate

Cat. No. B3154603
CAS RN: 77995-07-4
M. Wt: 304.3 g/mol
InChI Key: IXTIONINVUBJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C19H16N2O2 . It has an average mass of 304.342 Da and a monoisotopic mass of 304.121185 Da .


Synthesis Analysis

The synthesis of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate and its derivatives has been described in several studies . For instance, one study describes the synthesis of a series of novel triazole-pyrimidine-based compounds, which were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate consists of 19 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

In terms of chemical reactions, Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate can be involved in various reactions. For example, it can be used as a starting material in the synthesis of novel triazole-pyrimidine hybrids .

Scientific Research Applications

Antimicrobial and Antifungal Applications

One significant application of ethyl 2,4-diphenyl-5-pyrimidinecarboxylate derivatives is in the synthesis of compounds with antimicrobial and antifungal activities. For instance, a study conducted by Pathan and Rahatgaonkar (2016) synthesized imidazole–pyrimidine hybrids using a series of substituted ethyl 1,2,3,6-tetrahydro-4-methyl-2-oxo/thioxo-6-phenyl-1-(4,5-diphenyl-1-H-imidazol-2-yl) pyrimidine-5-carboxylates. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showcasing the potential of ethyl 2,4-diphenyl-5-pyrimidinecarboxylate derivatives in developing new antifungal agents (Pathan & Rahatgaonkar, 2016).

Heterocyclic Compound Synthesis

Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate also serves as a precursor in the synthesis of various heterocyclic compounds. For example, the work by Abdel Moneam (2005) involved the condensation of ethyl-5-amino-2,4-diphenylthieno[2,3-d]pyrimidine-6-carboxylate with different reagents to produce new heterocyclic compounds related to Pyrrolylthieno[2,3-d]Pyrimidines and Thieno[2,3-d][4,5-d] Dipyrimidines. These synthesized compounds were explored for their potential biological activities, demonstrating the versatility of ethyl 2,4-diphenyl-5-pyrimidinecarboxylate in heterocyclic chemistry (Abdel Moneam, 2005).

Potential Cardiotonic Agents

Additionally, ethyl 2,4-diphenyl-5-pyrimidinecarboxylate derivatives have been investigated for their cardiotonic activity. Dorigo et al. (1996) synthesized a series of ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates and evaluated their effects on spontaneously beating and electrically driven atria from reserpine-treated guinea pigs. This study highlighted the potential of these derivatives as cardiotonic agents, contributing to the development of new therapeutic options for cardiovascular diseases (Dorigo et al., 1996).

Safety And Hazards

The safety and hazards associated with Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate can be found in its MSDS . Again, the specific details were not available in the search results.

properties

IUPAC Name

ethyl 2,4-diphenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-2-23-19(22)16-13-20-18(15-11-7-4-8-12-15)21-17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTIONINVUBJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264712
Record name Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate

CAS RN

77995-07-4
Record name Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77995-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.